1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
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Overview
Description
1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves several steps. One common method is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This reaction typically proceeds under mild conditions and yields the desired product with moderate efficiency. Industrial production methods may involve similar catalytic processes, optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-b]pyridazine: Exhibits anticancer properties and is used in molecular docking studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[6-(3,4-dimethoxyphenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H24N4O4S/c1-5-17(29)22-21(16-12-13-18(31-3)19(14-16)32-4)27(20(30)6-2)28-23(25-26-24(28)33-22)15-10-8-7-9-11-15/h7-14H,5-6H2,1-4H3 |
InChI Key |
BRGKLTXRXJVFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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